molecular formula C17H12N4O6 B2921994 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide CAS No. 887870-80-6

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2921994
CAS No.: 887870-80-6
M. Wt: 368.305
InChI Key: PCMOFNLTUNUHRN-UHFFFAOYSA-N
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Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, an oxadiazole ring, and a nitrobenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide typically involves multiple steps. One common approach begins with the preparation of 2,3-dihydro-1,4-benzodioxin, which is then functionalized to introduce the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with 4-nitrobenzoyl chloride under appropriate conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
  • 2,3-Dihydro-1,4-benzodioxin-6-ylacetic acid

Uniqueness

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is unique due to the presence of both the oxadiazole and nitrobenzamide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O6/c22-15(10-1-4-12(5-2-10)21(23)24)18-17-20-19-16(27-17)11-3-6-13-14(9-11)26-8-7-25-13/h1-6,9H,7-8H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMOFNLTUNUHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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